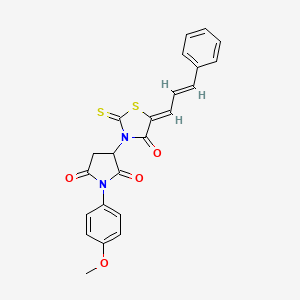

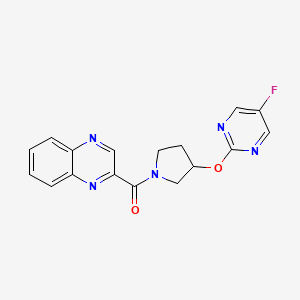

![molecular formula C14H10ClFO3S B2749228 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1493545-94-0](/img/structure/B2749228.png)

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone (also known as 4-Chloro-2-fluorophenylsulfonylethanone, 4-CFS, or CFS) is an organosulfur compound that is used in a variety of chemical synthesis and research applications. CFS has been studied for its potential applications in drug discovery, materials science, and other fields of chemical research.

Scientific Research Applications

Synthesis and Material Applications

One study details the synthesis of new multiblock copolymers using a method that involves the catalytic coupling of specific benzophenones, leading to materials potentially applicable in proton exchange membranes. This research demonstrates the versatility of sulfonated polyphenylene derivatives in creating materials with significant water absorption and proton conductivity, crucial for fuel cell technologies and other applications requiring ion exchange materials (Ghassemi, Ndip, & Mcgrath, 2004).

Chemical Synthesis and Reactivity

Another research effort focuses on the synthesis of functional aromatic multisulfonyl chlorides, showcasing the compound's role as a precursor in creating complex molecules through a series of reactions that highlight its reactivity and potential in synthesizing novel organic materials. This work provides insights into the compound's utility in advancing synthetic organic chemistry, especially in the development of dendritic and other complex organic structures (Percec et al., 2001).

Applications in Catalysis

Research on palladium catalysts with sulfonate-functionalized N-heterocyclic carbene ligands includes the use of related compounds in Suzuki−Miyaura cross-coupling reactions, demonstrating the compound's relevance in catalysis. This study underscores the importance of such compounds in enhancing the efficiency and environmental friendliness of chemical reactions, particularly in promoting water as a reaction medium for organic synthesis (Godoy, Segarra, Poyatos, & Peris, 2011).

properties

IUPAC Name |

1-(4-chlorophenyl)-2-(2-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3S/c15-11-7-5-10(6-8-11)13(17)9-20(18,19)14-4-2-1-3-12(14)16/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQJJIURIKEPDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(1-(3-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749145.png)

![1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2749146.png)

![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)

![N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749154.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2749157.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/no-structure.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)